molecular formula C16H19N3O3 B14327135 Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Cat. No.: B14327135
M. Wt: 301.34 g/mol
InChI Key: SCZPOGRJSBCEHT-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide. This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar multi-step organic reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to act as both a neuroprotective agent and an HDAC inhibitor highlights its versatility and potential in various research fields.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-(2-hydrazinyl-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-3-22-16(21)14-9-13(10-15(20)18-17)19(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10,17H2,1-2H3,(H,18,20)

InChI Key

SCZPOGRJSBCEHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)CC(=O)NN)C2=CC=CC=C2)C

Origin of Product

United States

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